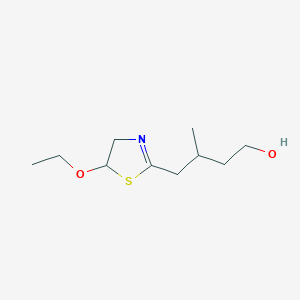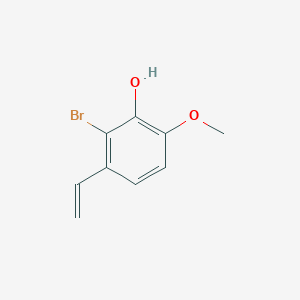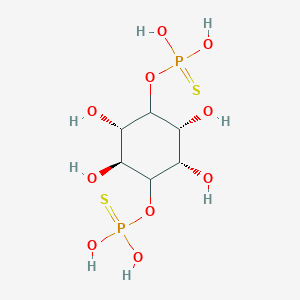
Inositol 1,4-bisphosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inositol 1,4-bisphosphorothioate (IP4PS) is a synthetic compound that has been studied extensively for its potential therapeutic uses. It is a derivative of inositol, a sugar alcohol that is found in many foods and is important for cellular signaling. IP4PS has been shown to have a variety of effects on cellular processes, including the regulation of calcium signaling and the inhibition of certain enzymes. In
Wirkmechanismus
Inositol 1,4-bisphosphorothioate exerts its effects through several mechanisms, including the regulation of calcium signaling and the inhibition of certain enzymes. Inositol 1,4-bisphosphorothioate has been shown to bind to the IP3 receptor, which regulates calcium release from the endoplasmic reticulum. This binding results in the inhibition of calcium release, which can have downstream effects on cellular processes. Inositol 1,4-bisphosphorothioate has also been shown to inhibit the activity of certain enzymes, including inositol polyphosphate 1-phosphatase, which is involved in inositol signaling pathways.
Biochemical and Physiological Effects:
Inositol 1,4-bisphosphorothioate has been shown to have several biochemical and physiological effects, including the regulation of calcium signaling, the inhibition of certain enzymes, and the modulation of gene expression. Inositol 1,4-bisphosphorothioate has been shown to inhibit the growth of tumor cells and to sensitize them to chemotherapy. In diabetes research, Inositol 1,4-bisphosphorothioate has been shown to improve insulin sensitivity and to reduce blood glucose levels. In neurodegenerative disease research, Inositol 1,4-bisphosphorothioate has been shown to protect neurons from damage and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Inositol 1,4-bisphosphorothioate has several advantages for use in lab experiments, including its ability to selectively target certain cellular processes and its relatively low toxicity. However, Inositol 1,4-bisphosphorothioate also has several limitations, including its limited solubility in aqueous solutions and its potential to interact with other cellular components.
Zukünftige Richtungen
Future research on Inositol 1,4-bisphosphorothioate could focus on several areas, including the development of more efficient synthesis methods, the identification of new therapeutic uses, and the elucidation of its mechanisms of action. Additionally, research could focus on the development of Inositol 1,4-bisphosphorothioate analogs with improved properties, such as increased solubility and specificity. Overall, Inositol 1,4-bisphosphorothioate has the potential to be a valuable tool for research in several areas of biology and medicine.
Synthesemethoden
Inositol 1,4-bisphosphorothioate can be synthesized through a multi-step process involving the protection and deprotection of various functional groups on inositol. The final step involves the reaction of inositol with phosphorus pentasulfide, which results in the formation of Inositol 1,4-bisphosphorothioate. This synthesis method has been optimized over the years to increase yield and purity, and several variations have been developed.
Wissenschaftliche Forschungsanwendungen
Inositol 1,4-bisphosphorothioate has been studied for its potential therapeutic uses in several areas, including cancer, diabetes, and neurodegenerative diseases. In cancer research, Inositol 1,4-bisphosphorothioate has been shown to inhibit the growth of tumor cells and to sensitize them to chemotherapy. In diabetes research, Inositol 1,4-bisphosphorothioate has been shown to improve insulin sensitivity and to reduce blood glucose levels. In neurodegenerative disease research, Inositol 1,4-bisphosphorothioate has been shown to protect neurons from damage and to improve cognitive function.
Eigenschaften
CAS-Nummer |
118628-30-1 |
|---|---|
Produktname |
Inositol 1,4-bisphosphorothioate |
Molekularformel |
C6H14O10P2S2 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
(1S,2S,4R,5S)-3,6-bis(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C6H14O10P2S2/c7-1-2(8)6(16-18(13,14)20)4(10)3(9)5(1)15-17(11,12)19/h1-10H,(H2,11,12,19)(H2,13,14,20)/t1-,2-,3-,4+,5?,6?/m0/s1 |
InChI-Schlüssel |
OPMBHBIGYSHUBJ-OHMVJDTGSA-N |
Isomerische SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
Synonyme |
I-1,4-BPS inositol 1,4-bisphosphorothioate myo-inositol 1,4-bisphosphothioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



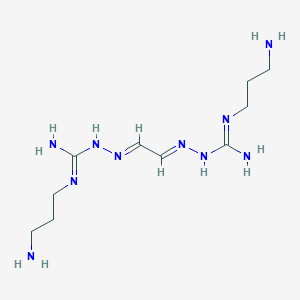
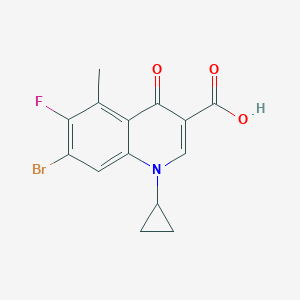
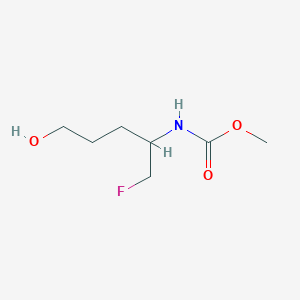
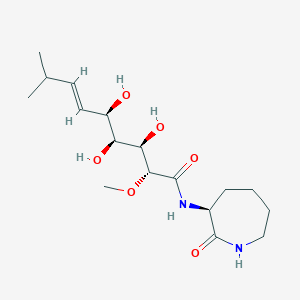
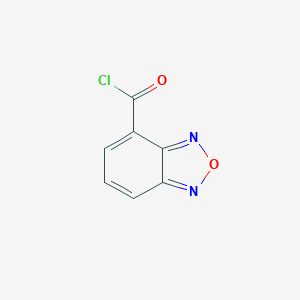
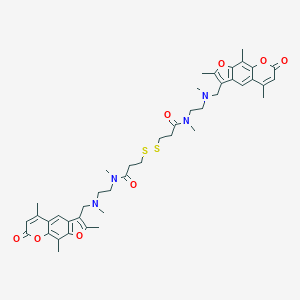
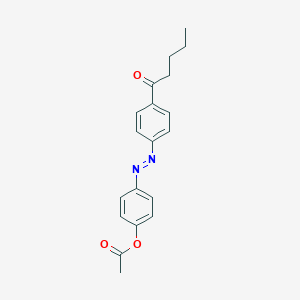
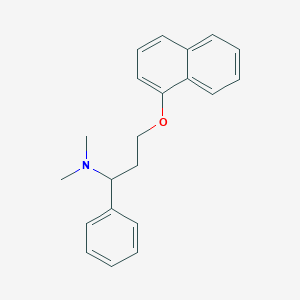
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)
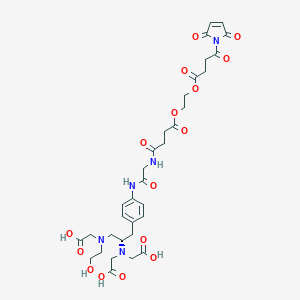
![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)
